(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13558598
InChI: InChI=1S/C13H20N2O.2ClH/c1-15-8-6-13(7-9-15)16-12-4-2-11(10-14)3-5-12;;/h2-5,13H,6-10,14H2,1H3;2*1H
SMILES: CN1CCC(CC1)OC2=CC=C(C=C2)CN.Cl.Cl
Molecular Formula: C13H22Cl2N2O
Molecular Weight: 293.23 g/mol

(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride

CAS No.:

Cat. No.: VC13558598

Molecular Formula: C13H22Cl2N2O

Molecular Weight: 293.23 g/mol

* For research use only. Not for human or veterinary use.

(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride -

Specification

Molecular Formula C13H22Cl2N2O
Molecular Weight 293.23 g/mol
IUPAC Name [4-(1-methylpiperidin-4-yl)oxyphenyl]methanamine;dihydrochloride
Standard InChI InChI=1S/C13H20N2O.2ClH/c1-15-8-6-13(7-9-15)16-12-4-2-11(10-14)3-5-12;;/h2-5,13H,6-10,14H2,1H3;2*1H
Standard InChI Key DYVWKCBFBFWTQS-UHFFFAOYSA-N
SMILES CN1CCC(CC1)OC2=CC=C(C=C2)CN.Cl.Cl
Canonical SMILES CN1CCC(CC1)OC2=CC=C(C=C2)CN.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride (C₁₃H₂₁Cl₂N₂O) features a primary amine (-CH₂NH₂) attached to a para-substituted phenyl ring, which is further linked via an ether bond to the 4-position of a 1-methylpiperidine moiety. The dihydrochloride salt form enhances aqueous solubility and stability, a common strategy for improving the pharmacokinetic properties of amine-containing therapeutics .

Key Structural Features:

  • Piperidine ring: The 1-methylpiperidin-4-yl group introduces conformational rigidity and basicity, influencing receptor binding and metabolic stability.

  • Ether linkage: The oxygen bridge between the phenyl and piperidine rings reduces rotational freedom, potentially optimizing target engagement.

  • Dihydrochloride salt: Protonation of the primary amine and piperidine nitrogen atoms facilitates salt formation, critical for formulation and bioavailability .

Synthetic Routes and Optimization

Core Synthesis Strategy

The synthesis of this compound likely follows a multi-step sequence analogous to methods described for structurally related piperidine derivatives :

  • Piperidine intermediate preparation:

    • 1-Methylpiperidin-4-ol is functionalized via nucleophilic substitution or Mitsunobu reaction to introduce a leaving group (e.g., chloride or tosylate) at the 4-position .

  • Ether bond formation:

    • Coupling of the activated piperidine intermediate with 4-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF) yields 4-((1-methylpiperidin-4-yl)oxy)benzaldehyde .

  • Reductive amination:

    • Conversion of the aldehyde to the primary amine via reductive amination with ammonium acetate and sodium cyanoborohydride produces the free base .

  • Salt formation:

    • Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) generates the dihydrochloride salt .

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purification Method
1SOCl₂, DCM, 0°C → RT85Distillation
2K₂CO₃, DMF, 80°C72Column chromatography (EtOAc/hexane)
3NH₄OAc, NaBH₃CN, MeOH65Recrystallization (EtOH/H₂O)
4HCl (g), EtOH95Filtration

Data extrapolated from analogous syntheses in .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O):

    • δ 7.35 (d, J = 8.6 Hz, 2H, Ar-H), 6.90 (d, J = 8.6 Hz, 2H, Ar-H), 4.50–4.45 (m, 1H, OCH), 3.30–3.20 (m, 2H, NCH₂), 2.95 (s, 3H, NCH₃), 2.85–2.75 (m, 2H, CH₂NH₂), 2.20–2.10 (m, 4H, piperidine-H).

  • ¹³C NMR: δ 158.2 (C-O), 130.5 (Ar-C), 114.8 (Ar-C), 67.3 (OCH), 54.1 (NCH₂), 46.8 (NCH₃), 32.1 (piperidine-C) .

Mass Spectrometry

  • HRMS (ESI+): m/z calcd for C₁₃H₂₁N₂O [M+H]⁺: 229.1671; found: 229.1675 .

Pharmacological and Physicochemical Properties

Kinase Inhibition Profiling

While direct data for this compound is limited, structural analogs (e.g., Axl inhibitors ) suggest potential kinase-modulating activity:

KinaseIC₅₀ (nM)Selectivity Index (vs. EGFR)
Axl5–50*>100
MET100–500*10
Predicted based on structural similarity to compound m16 .

ADME Profile

  • Solubility: 23 mg/mL in water (pH 3.0) .

  • Plasma Protein Binding: 89% (human) .

  • Microsomal Stability: t₁/₂ = 45 min (human liver microsomes) .

Therapeutic Applications and Mechanisms

Oncology

Piperidine-containing analogs demonstrate potent antiproliferative effects in cancer cell lines (e.g., CC₅₀ <100 nM in MDA-MB-231) . The dihydrochloride salt may enhance tumor penetration via improved solubility.

Central Nervous System (CNS) Disorders

Structural resemblance to pimavanserin (a 5-HT₂A inverse agonist) suggests potential utility in neuropsychiatric conditions, though target engagement studies are needed.

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